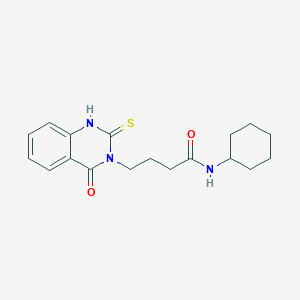![molecular formula C18H23N3O2S B5770577 3-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5770577.png)
3-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide, also known as PTB, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been found to modulate the activity of ion channels and receptors, leading to potential applications in the treatment of neurological disorders. In drug discovery, this compound has been used as a scaffold for the development of novel drugs with improved pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of the protein kinase Akt, which plays a crucial role in cell survival and proliferation. This compound has also been found to modulate the activity of ion channels and receptors, leading to changes in cellular excitability and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of ion channel and receptor activity, and the induction of apoptosis. This compound has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide in lab experiments is its high potency and selectivity, which allows for the study of specific signaling pathways and cellular processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or specialized formulations.
Direcciones Futuras
There are several potential future directions for the study of 3-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide, including the development of novel derivatives with improved pharmacological properties, the investigation of its potential applications in the treatment of neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, the use of this compound as a scaffold for the development of novel drugs may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including cancer research, neuroscience, and drug discovery. Its high potency and selectivity, along with its wide range of biochemical and physiological effects, make it an attractive target for further study. With continued research and development, this compound may prove to be a valuable tool for understanding cellular signaling pathways and developing novel therapeutics.
Métodos De Síntesis
3-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-aminothiazole with 3-bromobenzoyl chloride, followed by the reaction of the resulting intermediate with 2-propylpentanoyl chloride. The final product is obtained through purification using column chromatography. This synthesis method has been optimized to produce high yields of this compound with high purity.
Propiedades
IUPAC Name |
3-(2-propylpentanoylamino)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-3-6-13(7-4-2)16(22)20-15-9-5-8-14(12-15)17(23)21-18-19-10-11-24-18/h5,8-13H,3-4,6-7H2,1-2H3,(H,20,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRBRGWYFCPTME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5770502.png)




![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5770529.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5770531.png)

![2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5770554.png)
![4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}thiomorpholine](/img/structure/B5770562.png)

![N-ethyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5770575.png)
![5-methyl-4-{[(4-methyl-2-pyridinyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5770576.png)